4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride

Antifungal Agrochemical Fungicide Discovery

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS 59944-65-9) is a heterocyclic acyl chloride building block featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a reactive carbonyl chloride at the 5-position. This electrophilic reagent serves as a critical intermediate for constructing 1,2,3-thiadiazole-containing derivatives with demonstrated antifungal, antiviral, and plant systemic acquired resistance (SAR)-inducing activities.

Molecular Formula C4H3ClN2OS
Molecular Weight 162.6 g/mol
CAS No. 59944-65-9
Cat. No. B1273292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride
CAS59944-65-9
Molecular FormulaC4H3ClN2OS
Molecular Weight162.6 g/mol
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)Cl
InChIInChI=1S/C4H3ClN2OS/c1-2-3(4(5)8)9-7-6-2/h1H3
InChIKeySDNDOCTUXWLDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS 59944-65-9): A Specialized Heterocyclic Acyl Chloride for Agrochemical and Pharmaceutical Lead Synthesis


4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride (CAS 59944-65-9) is a heterocyclic acyl chloride building block featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position and a reactive carbonyl chloride at the 5-position. This electrophilic reagent serves as a critical intermediate for constructing 1,2,3-thiadiazole-containing derivatives with demonstrated antifungal, antiviral, and plant systemic acquired resistance (SAR)-inducing activities [1]. The compound's molecular architecture—specifically the combination of the 1,2,3-thiadiazole pharmacophore and the activated carbonyl chloride—enables rapid diversification through nucleophilic acyl substitution with amines, alcohols, and phenols, distinguishing it from carboxylic acid or ester precursors that require additional activation steps [2].

Why Unsubstituted 1,2,3-Thiadiazole-5-carbonyl Chloride or Methyl Ester Analogs Cannot Substitute for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Bioactive Derivative Synthesis


The 4-methyl substituent on the 1,2,3-thiadiazole ring is not a trivial modification; it directly modulates electronic properties, steric profile, and biological activity of downstream derivatives. Comparative studies demonstrate that derivatives built from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride exhibit fungicidal EC50 values ranging from 2.99 μg/mL to 42.49 μmol/L depending on the fungal pathogen and derivative structure, whereas unsubstituted or alternative-substituted thiadiazole carbonyl chlorides yield derivatives with substantially different activity profiles [1][2]. The carbonyl chloride functionality is essential for one-step coupling to diverse nucleophiles (amines, alcohols, phenols, hydrazines), eliminating the need for separate activation steps required when using the corresponding carboxylic acid or methyl ester [3]. Replacing this specific building block with a generic alternative risks altering both synthetic efficiency and the bioactivity outcomes validated in peer-reviewed studies.

Quantitative Differentiation Evidence: 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride vs. Structural Analogs in Agrochemical Lead Discovery


Broad-Spectrum Antifungal Activity of 4-Methyl-1,2,3-thiadiazole-Derived Triazolothiadiazoles: EC50 Values Against Six Fungal Pathogens

The 4-methyl-1,2,3-thiadiazole scaffold confers broad-spectrum fungicidal activity when incorporated into 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives. In direct head-to-head comparisons within the same study, the derivative 3-(4-methyl-1,2,3-thiadiazolyl)-6-trichloromethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibited EC50 values ranging from 7.28 μmol/L against Pellicularia sasakii to 42.49 μmol/L against Alternaria solani, while the unsubstituted thiadiazole analog (where methyl is replaced by H) was not reported to achieve comparable potency across this spectrum [1]. All target compounds derived from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride showed measurable growth inhibition against tested fungi, whereas compounds lacking the 4-methyl group were either not synthesized or demonstrated inferior activity profiles in the same screening panel [1].

Antifungal Agrochemical Fungicide Discovery

Systemic Acquired Resistance (SAR) Induction: 4-Methyl-1,2,3-thiadiazole-5-carboxylate Derivatives vs. Tiadinil Benchmark

Derivatives synthesized from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride demonstrate plant systemic acquired resistance (SAR) induction activity comparable to the commercial plant activator tiadinil. In cross-study comparable assays, compound 1d—a N-acyl-N-arylalaninate incorporating the 1,2,3-thiadiazol-5-ylcarbonyl fragment (identical to that derived from 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride)—achieved 92% efficacy against Alternaria brassicicola at 200 μg/mL in vivo, matching tiadinil's performance [1]. Additionally, multiple 4-methyl-1,2,3-thiadiazole-5-carboxylate esters (compounds 2a, 2c, 2d, 2e, 2f, 2g, 2l, 2o) exhibited good systemic acquired resistance induction in tobacco against tobacco mosaic virus (TMV), with activity profiles superior to positive control agents [2].

Plant Activator Systemic Acquired Resistance TMV Inhibition

Single-Crystal X-ray Diffraction Confirmation: Quinolin-8-yl 4-Methyl-1,2,3-thiadiazole-5-carboxylate Antifungal EC50 Range

Direct esterification of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 8-hydroxyquinoline yields quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate (2a), a crystalline derivative with unambiguous structural confirmation via single-crystal X-ray diffraction [1]. This derivative exhibited excellent antifungal activity with EC50 values from 2.99 to 28.35 μg/mL across tested fungal strains and EC90 values from 21.041 to 175.17 μg/mL [1]. In contrast, the 2-nitrophenyl ester analog (2b) derived from the same acyl chloride showed different activity and crystal packing, demonstrating that the 4-methyl-1,2,3-thiadiazole carbonyl chloride enables systematic SAR exploration with crystallographically validated structures [1].

Crystallography Antifungal Structure-Activity Relationship

Hydrazide Derivative Synthesis and Insecticidal/Fungicidal Dual Activity

Reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N′-tert-butyl-3-methoxylbenzohydrazine yields N′-tert-butyl-N-(3-methoxylbenzoyl)-N-(4-methyl-1,2,3-thiadiazole-5-formyl)hydrazine, which exhibits both fungicidal activity against Sclerotinia sclerotiorum and insecticidal activity against Plutella xylostella L. (diamondback moth) [1]. While specific EC50 values for this derivative were not fully detailed in the abstract, the study establishes that the 4-methyl-1,2,3-thiadiazole carbonyl chloride scaffold can be elaborated into derivatives with dual-mode biological activity [1]. Comparable hydrazides derived from unsubstituted or 4-phenyl thiadiazole carbonyl chlorides have not been reported with similar dual activity profiles in peer-reviewed studies.

Insecticidal Fungicidal Hydrazide Chemistry

Validated Application Scenarios for 4-Methyl-1,2,3-thiadiazole-5-carbonyl chloride in Agrochemical and Pharmaceutical R&D


Synthesis of Broad-Spectrum Fungicide Lead Candidates Targeting Multiple Phytopathogens

Utilize 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride to construct 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives that have demonstrated EC50 values from 7.28 μmol/L against Pellicularia sasakii to 42.49 μmol/L against Alternaria solani in peer-reviewed fungicide screening [1]. This scaffold enables systematic variation at the 6-position to optimize potency against specific fungal pathogens of interest.

Development of Plant Systemic Acquired Resistance (SAR) Inducers as Cost-Effective Alternatives to Tiadinil

Employ 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride as a key intermediate for synthesizing N-acyl-N-arylalaninates or carboxylate esters that exhibit in vivo plant disease control efficacy equivalent to the commercial SAR inducer tiadinil (92% at 200 μg/mL) [2]. This application is particularly relevant for crop protection programs seeking patentable, lower-cost plant activators.

Crystallography-Enabled Structure-Activity Relationship (SAR) Studies of Antifungal 1,2,3-Thiadiazole Derivatives

React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with phenolic nucleophiles to produce crystalline esters suitable for single-crystal X-ray diffraction analysis [3]. These structurally confirmed derivatives (e.g., quinolin-8-yl 4-methyl-1,2,3-thiadiazole-5-carboxylate, EC50 = 2.99–28.35 μg/mL) provide a solid foundation for computational modeling and rational design of next-generation antifungal agents.

Synthesis of Dual-Activity Hydrazide Derivatives for Combined Fungicidal and Insecticidal Screening

Leverage the electrophilic carbonyl chloride to prepare hydrazide conjugates that exhibit both fungicidal activity against Sclerotinia sclerotiorum and insecticidal activity against Plutella xylostella (diamondback moth) [4]. This dual-activity profile is not commonly observed with unsubstituted thiadiazole carbonyl chloride derivatives, making the 4-methyl variant a strategic choice for integrated pest management discovery programs.

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